![molecular formula C15H13N3OS3 B5862931 N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
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Description
N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide is a compound that belongs to a class of chemicals known for their diverse biological activities. The core structure, involving thiadiazole and thiophene moieties, is often associated with compounds exhibiting potential antibacterial, anticancer, and various other pharmacological properties. The presence of sulfur atoms in both thiadiazole and thiophene rings may contribute to the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of compounds related to this compound typically involves the reaction of suitable precursors under conditions that allow for the formation of the thiadiazole and thiophene rings. Microwave-assisted synthesis methods provide a fast and efficient way to obtain these compounds, with Schiff's base formation being a common step in the synthesis of thiadiazole derivatives (Tiwari et al., 2017).
Molecular Structure Analysis
Crystal structure analysis is a critical step in understanding the molecular geometry, which influences the compound's chemical reactivity and biological activity. N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a structurally related compound, was characterized by X-ray diffraction, revealing insights into its molecular conformation and the interactions stabilizing the crystal structure (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
The chemical reactivity of this compound and its derivatives can be explored through various chemical reactions, including transformations involving the thiadiazole and thiophene rings. These reactions can lead to the formation of new compounds with potentially enhanced biological activities. The synthesis and reactivity of similar compounds have been demonstrated through reactions such as the oxidative dimerization of thioamides to form thiadiazoles (Takikawa et al., 1985).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for their application in various fields. These properties are influenced by the molecular structure, including the presence and position of functional groups.
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific chemical transformations, are crucial for understanding the compound's potential applications. Studies involving spectroscopic and theoretical analyses can provide insights into the fluorescence effects and molecular aggregation behaviors of thiadiazole derivatives, highlighting the impact of specific substituents on these properties (Matwijczuk et al., 2018).
Future Directions
The future research directions for this compound could involve further investigation into its potential antitumor activities, given the observed activities of structurally similar compounds . Additionally, more detailed studies into its physical and chemical properties, as well as its safety profile, would be beneficial.
properties
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c1-10-4-6-11(7-5-10)9-21-15-18-17-14(22-15)16-13(19)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNLNTAWARMDPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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